7-Fluoro-3-iodoquinoline
Overview
Description
7-Fluoro-3-iodoquinoline is a fluorinated quinoline derivative with the molecular formula C9H5FIN. This compound is part of the broader class of quinolines, which are nitrogen-containing heterocycles known for their diverse pharmacological properties. The incorporation of fluorine and iodine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties .
Mechanism of Action
Target of Action
The primary targets of 7-Fluoro-3-iodoquinoline are bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them effective targets for antibacterial activity .
Mode of Action
this compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction blocks bacterial DNA supercoiling, leading to cell death .
Biochemical Pathways
It is known that the compound’s interaction with dna gyrase and topoisomerase iv disrupts the normal function of these enzymes, leading to inhibition of bacterial dna replication .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 27305 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial DNA replication. By stabilizing the covalent enzyme-DNA complex and preventing DNA supercoiling, the compound effectively inhibits bacterial growth and leads to cell death .
Action Environment
It is known that fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions .
Biochemical Analysis
Biochemical Properties
7-Fluoro-3-iodoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By affecting these pathways, this compound can alter cell function and behavior, potentially leading to therapeutic effects in certain diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. This inhibition can result in altered phosphorylation states of target proteins, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. This degradation can lead to a decrease in its biological activity and effectiveness. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have shown that this compound can have a threshold effect, where a certain dosage is required to achieve a therapeutic effect. Exceeding this threshold can result in toxic effects, such as liver damage and alterations in blood chemistry. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites that can be excreted from the body. This metabolism can affect the compound’s bioavailability and duration of action. Additionally, this compound can influence metabolic flux and metabolite levels, potentially leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect cellular respiration and energy production. Alternatively, it may be directed to the nucleus, where it can influence gene expression and DNA repair processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of 7-Fluoro-3-iodoquinoline typically involves the functionalization of the quinoline ringThis can be achieved through various synthetic routes, including cyclization and cycloaddition reactions, as well as direct fluorination and iodination . Industrial production methods often employ transition metal-catalyzed reactions to improve yield and efficiency .
Chemical Reactions Analysis
7-Fluoro-3-iodoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, often using reagents such as halogens and organometallic compounds.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Cross-Coupling Reactions: These reactions, often catalyzed by transition metals, are used to form carbon-carbon bonds, leading to the synthesis of more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Fluoro-3-iodoquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
7-Fluoro-3-iodoquinoline can be compared with other fluorinated quinolines, such as:
7-Fluoroquinoline: Lacks the iodine atom, resulting in different chemical and biological properties.
3-Iodoquinoline: Lacks the fluorine atom, which affects its biological activity and chemical reactivity.
7-Fluoro-4-chloroquinoline: Contains a chlorine atom instead of iodine, leading to variations in its applications and properties
The uniqueness of this compound lies in the combined presence of both fluorine and iodine atoms, which confer distinct chemical and biological characteristics.
Properties
IUPAC Name |
7-fluoro-3-iodoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCMGYDTAFDSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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